![molecular formula C18H18N4S B11273321 7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11273321.png)
7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-phenylethyl sulfanyl derivatives, followed by cyclization with imidazole and triazole precursors .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production. These methods would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is studied for its interactions with various biological targets, contributing to the understanding of its mechanism of action.
Mechanism of Action
The mechanism of action of 7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazole: Known for its antimicrobial properties.
5-Phenyl-1,2,4-triazole: Used in antifungal applications.
1-Phenylethyl sulfanyl derivatives: Explored for various biological activities.
Uniqueness
7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole stands out due to its fused ring structure, which imparts unique chemical and biological properties. This structural uniqueness contributes to its potential in diverse applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18N4S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-phenyl-3-(1-phenylethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C18H18N4S/c1-14(15-8-4-2-5-9-15)23-18-20-19-17-21(12-13-22(17)18)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI Key |
VMBTWKUSHLNAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C3N2CCN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


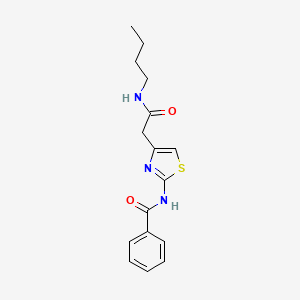

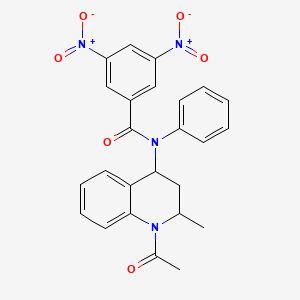
![9-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11273266.png)
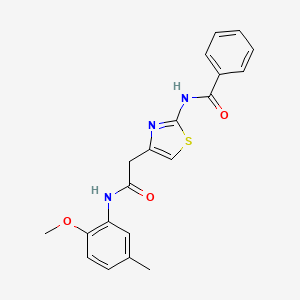
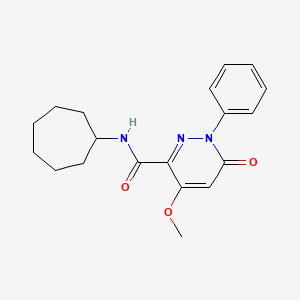
![N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11273289.png)
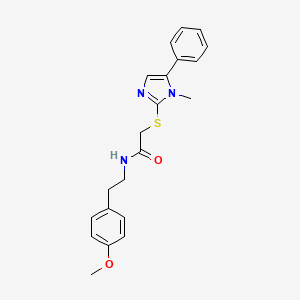
![N-(3,5-Dimethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11273305.png)
![7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11273307.png)
![2-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11273309.png)
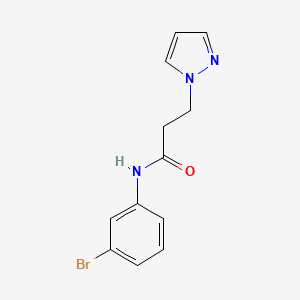
![3-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B11273339.png)
![3-hydroxy-4-(4-methylphenyl)-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11273343.png)
